
(5E)-5-(4-hydroxybenzylidene)-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5E)-5-(4-hydroxybenzylidene)-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in scientific research. It is a thiazole derivative that has been synthesized through various methods and has shown promising results in its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity
Compounds with structures similar to "(5E)-5-(4-hydroxybenzylidene)-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one" have been developed and synthesized to investigate their antimicrobial properties. One study focused on sulfur-containing pyrazole-pyridine hybrids, which showed significant activity against gram-negative E. coli and C. albicans, highlighting their potential as antimicrobial agents. These findings were supported by molecular docking studies, suggesting the compounds' strong binding affinity to microbial DNA gyrase, an enzyme crucial for bacterial DNA replication (Desai, Jadeja, & Khedkar, 2022).
Anticancer Properties
Another area of research has been the exploration of anticancer activities. Compounds structurally similar to the one have been synthesized and tested against various cancer cell lines, including human prostate cancer PC-3 cells. These studies have shown that certain derivatives possess considerable anticancer activities, suggesting their potential as therapeutic agents for targeting human malignancies (Al-Sanea, Elkamhawy, Zakaria, Park, Kwon, Lee, Lee, & Kim, 2015). Additionally, novel pyridine-thiazole hybrid molecules have been developed with significant antiproliferative action towards different tumor cell lines, demonstrating the potential of these compounds in cancer therapy (Ivasechko, Yushyn, Roszczenko, Senkiv, Finiuk, Lesyk, Holota, Czarnomysy, Klyuchivska, Khyluk, Kashchak, Gzella, Bielawski, Bielawska, Stoika, & Lesyk, 2022).
Molecular Docking and Structural Analysis
Research on these compounds also extends to molecular docking and structural analysis to understand their interactions at the molecular level. Studies have utilized molecular docking to investigate the binding modes and affinities of similar compounds to protein targets, providing insights into their potential mechanisms of action. This approach helps in the rational design of new compounds with enhanced biological activities (Shanmugapriya, Vanasundari, Balachandran, Revathi, Sivakumar, & Viji, 2022).
properties
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-12-5-3-10(4-6-12)8-13-14(20)18-15(21-13)17-11-2-1-7-16-9-11/h1-9,19H,(H,17,18,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZPUYIPBJNITH-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(4-hydroxybenzylidene)-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2796559.png)
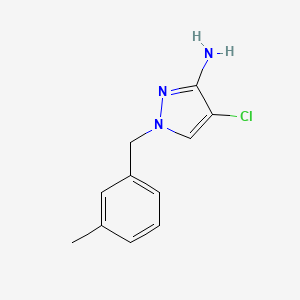
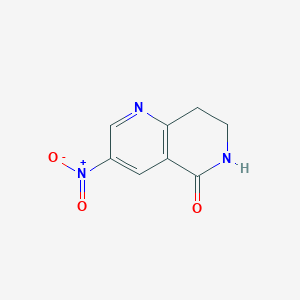
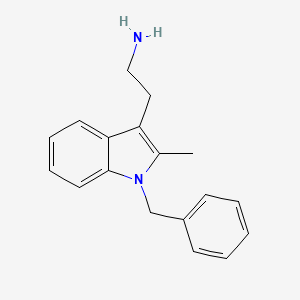
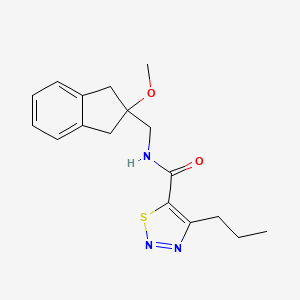

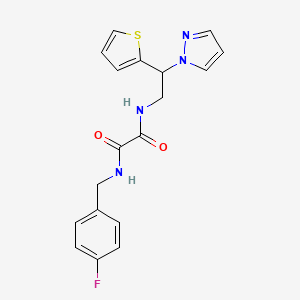
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2796568.png)
![4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2796570.png)
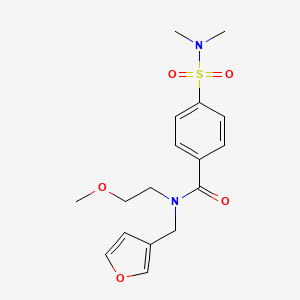
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2796573.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxy-2-methylbenzoate](/img/structure/B2796578.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2796580.png)